5-Methyl-2-(methylsulfonyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field

Chemistry

Application

Pyrimidinophanes are macrocycles consisting of pyrimidine moieties bridged to each other with alkyl spacers.

Method

The synthesis of these macrocycles involves the use of pyrimidine chemistry features.

Results

These macrocycles have been of special interest in connection with stacking structures in DNA and photodimerization of pyrimidine nucleobases in DNA by ultraviolet light.

Field

Medicinal Chemistry

Application

Method

Results

The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels.

Field

Biochemistry

Application

Method

The synthesis of these compounds involves the use of indole chemistry features.

Results

These compounds have shown potential in various biological applications.

Field

Agriculture

Field

Polymer Chemistry

Application

Method

The synthesis involves using a novel leaving group, methylsulfonyl activated by pyrimidine.

Results

Field

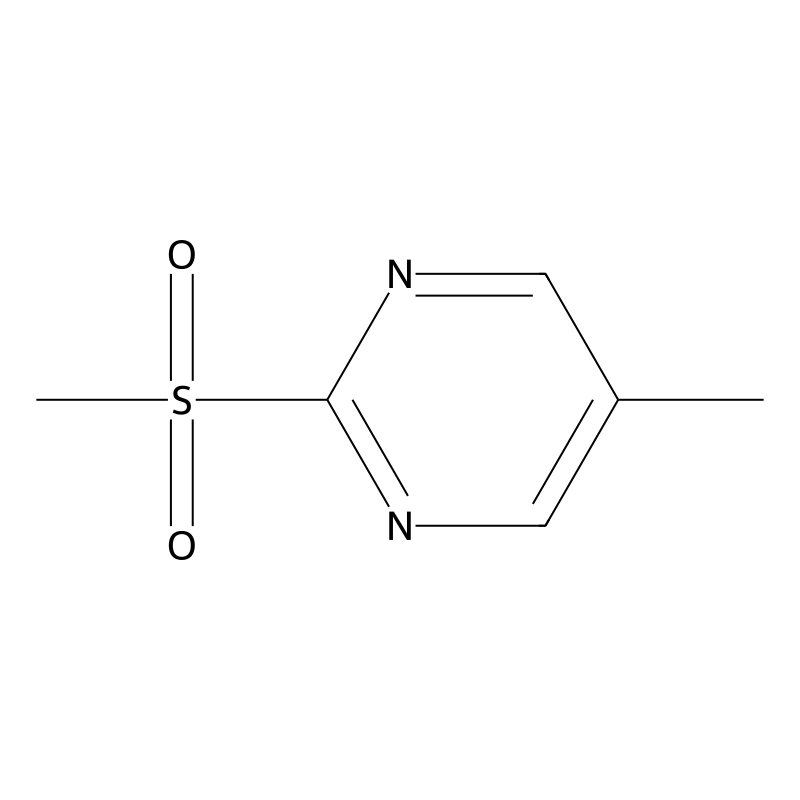

5-Methyl-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a methyl group at the 5-position and a methylsulfonyl group at the 2-position. This compound has the molecular formula C₇H₉N₃O₂S and is known for its role as a building block in the synthesis of more complex molecules. Its structure can be represented as follows:

textN / \ C C // \\ S C \ / C---C \ / N

The reactivity of 5-Methyl-2-(methylsulfonyl)pyrimidine is influenced by its functional groups. Notably, the methylsulfonyl group can participate in nucleophilic substitution reactions. For example, studies have shown that this compound can react with glutathione in a manner that allows for the formation of arylated products . The reaction kinetics are significantly affected by the presence of electron-withdrawing or donating groups at different positions on the pyrimidine ring.

Research indicates that compounds similar to 5-Methyl-2-(methylsulfonyl)pyrimidine exhibit biological activities such as antimicrobial and anticancer properties. The methylsulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications . Moreover, it has been observed that modifications at the 5-position can impact the biological efficacy of pyrimidine derivatives .

Several synthetic routes have been developed to produce 5-Methyl-2-(methylsulfonyl)pyrimidine:

- Methylation of Pyrimidines: The introduction of the methyl group at the 5-position can be achieved through methylation reactions using reagents like dimethyl sulfate.

- Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions with suitable sulfonyl chlorides under basic conditions.

- Multi-step Synthesis: A more complex synthetic route may involve starting from simpler pyrimidines and employing various coupling and cyclization reactions to build up to the desired structure .

5-Methyl-2-(methylsulfonyl)pyrimidine finds potential applications in:

- Pharmaceutical Development: As a precursor in synthesizing biologically active compounds.

- Agricultural Chemistry: In developing herbicides or fungicides due to its biological activity.

- Material Science: As a building block for polymers or other materials with specific properties.

Studies on interaction mechanisms reveal that 5-Methyl-2-(methylsulfonyl)pyrimidine can form complexes with various biomolecules. For instance, its ability to react with thiols like glutathione suggests potential pathways for detoxification or modification of cellular components . Additionally, research into its reactivity profiles helps understand how structural variations influence interaction rates and selectivity.

Several compounds share structural similarities with 5-Methyl-2-(methylsulfonyl)pyrimidine. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Methylpyrimidine | Contains a methyl group but lacks sulfonyl functionality | Simpler structure; less reactive |

| 4-Methyl-2-(methylsulfonyl)pyrimidine | Methylsulfonyl group at position 4 | Different position affects reactivity |

| 6-Benzyl-5-methylpyrimidin-4(3H)-one | Benzyl substitution adds steric bulk | Potentially different biological activity |

These compounds illustrate how variations in substituents and their positions can lead to differences in reactivity and biological activity, highlighting the uniqueness of 5-Methyl-2-(methylsulfonyl)pyrimidine.

Classical Synthesis Routes

Oxidation of Sulfide Precursors

The oxidation of sulfide precursors represents one of the most fundamental and widely employed approaches for the synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine. This methodology typically involves the conversion of 5-methyl-2-(methylthio)pyrimidine to the corresponding sulfone through controlled oxidation reactions [1] [2].

The most extensively documented oxidation system employs hydrogen peroxide in combination with sodium tungstate dihydrate as a catalyst and tetrabutylammonium bromide as a phase transfer catalyst. Under optimized conditions, this three-component system operates at temperatures between 78-80°C, achieving conversion rates exceeding 95% within 1-2 hours [1] [2]. The reaction proceeds through a well-defined mechanism where the tungstate catalyst facilitates the formation of peroxotungstate intermediates, which subsequently oxidize the sulfide functionality to the sulfone [3] [4].

Alternative oxidation protocols utilize hydrogen peroxide in glacial acetic acid medium, operating at controlled temperatures between 70-80°C [6]. This approach, while employing more readily available reagents, requires careful temperature control to prevent over-oxidation and decomposition of the pyrimidine ring. The reaction typically proceeds over 6-8 hours, yielding the desired sulfone in 80-90% conversion .

Oxone (potassium peroxymonosulfate) has emerged as an environmentally benign oxidant for this transformation. When employed in water-acetone mixtures, Oxone demonstrates excellent selectivity for sulfide oxidation while maintaining compatibility with the pyrimidine heterocycle [7] [8]. The reaction proceeds under mild conditions, typically at room temperature to 50°C, with reaction times ranging from 2-4 hours and yields of 85-95% [7].

Sulfonylation Approaches

Direct sulfonylation methodologies offer an alternative synthetic pathway that bypasses the need for pre-formed sulfide intermediates. The most commonly employed approach involves the reaction of 5-methylpyrimidine derivatives with methylsulfonyl chloride under basic conditions [10].

The reaction typically utilizes triethylamine as a base in dimethylformamide or dichloromethane solvent systems. Under these conditions, the methylsulfonyl chloride undergoes nucleophilic substitution at the 2-position of the pyrimidine ring, directly introducing the methylsulfonyl functionality . Reaction temperatures are typically maintained between 0-25°C to control the exothermic nature of the process, with reaction times extending from 12-24 hours to ensure complete conversion .

The sulfonylation approach demonstrates particular utility when starting from readily accessible 2-halopyrimidine derivatives. The displacement of halide by methylsulfonyl groups proceeds under mild conditions, typically in the presence of phase transfer catalysts such as tetrabutylammonium bromide [11] [12]. This methodology has been successfully applied to industrial-scale synthesis, demonstrating both economic viability and operational simplicity [11].

Modern Synthetic Strategies

Catalytic Methods

Contemporary catalytic approaches have revolutionized the synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine through the development of selective and efficient methodologies. Transition metal-catalyzed systems have demonstrated particular promise in achieving high selectivity while operating under mild reaction conditions [13] [14].

Palladium-catalyzed methodologies have shown exceptional utility in regioselective synthesis applications. Base-controlled palladium-catalyzed carbon-hydrogen arylation reactions have been successfully applied to complex pyrimidine substrates, demonstrating the potential for late-stage functionalization strategies [14]. These reactions typically employ palladium(0) complexes in combination with appropriate phosphine ligands, operating under controlled atmospheric conditions.

The mechanistic understanding of these catalytic processes has been enhanced through density functional theory calculations, which predict activation energies and reaction pathways with high accuracy [15] [16]. These computational insights have guided the development of more efficient catalytic systems and enabled the rational design of improved reaction conditions.

Green Chemistry Approaches

Environmental considerations have driven the development of sustainable synthetic methodologies for 5-Methyl-2-(methylsulfonyl)pyrimidine. Green chemistry principles emphasize the use of renewable feedstocks, environmentally benign solvents, and atom-efficient transformations [17] [18].

Biocatalytic approaches have emerged as particularly promising alternatives to traditional chemical methods. Specific microorganisms, including Aspergillus ochraceus and Penicillium funiculosum, have demonstrated the ability to catalyze the oxidation of sulfide precursors to sulfones with high efficiency [19]. These biocatalytic systems operate under mild aqueous conditions and generate minimal waste products, aligning with sustainable synthesis principles.

Solvent-free methodologies represent another significant advancement in green synthesis. Solid-state oxidation reactions using Oxone have been successfully applied to the synthesis of sulfone derivatives, eliminating the need for organic solvents while maintaining high reaction efficiency [20]. These approaches demonstrate particular utility in large-scale applications where solvent recovery and waste minimization are critical considerations.

Regioselective Synthesis

The regioselective synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine presents unique challenges due to the presence of multiple reactive sites within the pyrimidine ring system. Advanced methodologies have been developed to address these selectivity concerns while maintaining high synthetic efficiency [13] [21].

Substituent-directed regioselectivity has been successfully employed to control the site of sulfonylation. The electronic and steric properties of substituents at the 5-position of the pyrimidine ring significantly influence the reactivity of the 2-position toward electrophilic sulfonylation [13]. Electron-withdrawing groups enhance the nucleophilicity of the 2-position, facilitating selective sulfonylation under mild conditions.

Base-controlled regioselectivity represents another sophisticated approach to achieving selective synthesis. The choice of base and reaction conditions can dramatically influence the regioselectivity of palladium-catalyzed reactions, enabling the selective functionalization of specific positions within complex pyrimidine substrates [14]. Potassium carbonate and tert-butoxide have demonstrated particular utility in controlling regioselectivity through their differing coordination properties and basicity.

The development of regioselective methodologies has been supported by comprehensive structure-reactivity relationship studies. These investigations have revealed that reactivity can be modulated over nine orders of magnitude through precise substitution patterns and reaction conditions [15] [16]. Such understanding enables the rational design of synthetic strategies tailored to specific target molecules.

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of numerous technical and economic factors. Heat management represents a critical challenge, as many oxidation reactions are highly exothermic and require sophisticated cooling systems to maintain safe operating conditions [22] [23].

Mass transfer considerations become increasingly important at larger scales. The efficiency of mixing systems directly impacts reaction rates and product quality, necessitating the use of high-efficiency impellers and reactor designs optimized for heterogeneous reaction systems [22]. Phase transfer catalysis becomes particularly advantageous at industrial scales, as it enables efficient reactions between immiscible phases while maintaining good heat and mass transfer characteristics [12] [24].

Safety considerations assume paramount importance in industrial applications. The use of hydrogen peroxide at scale requires specialized handling procedures and safety systems to prevent decomposition and potential explosion hazards [3] [25]. Alternative oxidants such as Oxone offer improved safety profiles while maintaining high reaction efficiency [20] [26].

Economic factors play a decisive role in the selection of industrial synthetic routes. The cost of raw materials, catalyst recovery, and waste treatment significantly impact the overall process economics [11] [27]. Continuous processing methodologies have been developed to improve efficiency and reduce operational costs, particularly for high-volume applications [11].

Environmental regulations increasingly influence industrial synthesis strategies. The development of waste minimization protocols and the implementation of green chemistry principles have become essential considerations in process design [17] [18]. Catalyst recycling systems and solvent recovery protocols are now routinely incorporated into industrial processes to minimize environmental impact while maintaining economic viability.

The successful scale-up of 5-Methyl-2-(methylsulfonyl)pyrimidine synthesis has been demonstrated through several industrial implementations. The hydrogen peroxide-sodium tungstate-tetrabutylammonium bromide system has been successfully scaled to multi-kilogram production levels, demonstrating both technical feasibility and economic viability [1] [2]. These implementations serve as valuable precedents for future industrial applications and provide practical guidance for process optimization.

Quality control considerations become increasingly complex at industrial scales. The implementation of continuous analytical monitoring systems ensures consistent product quality while enabling real-time process optimization [22] [23]. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide comprehensive characterization of both intermediates and final products.